(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone
Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been associated with COX-1 inhibition .
Mode of Action
tuberculosis . In the context of anti-inflammatory properties, some benzothiazole derivatives have shown COX-1 inhibitory activity .
Biochemical Pathways
tuberculosis, suggesting they may affect pathways related to bacterial growth and survival . In terms of anti-inflammatory properties, they may affect pathways related to inflammation and pain perception through COX-1 inhibition .
Pharmacokinetics
Benzothiazole derivatives have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
tuberculosis , suggesting they may have bactericidal effects. In terms of anti-inflammatory properties, they have shown COX-1 inhibitory activity, suggesting they may reduce inflammation and pain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone are largely determined by its structural features. The benzothiazole ring is known to interact with various enzymes and proteins, contributing to its potential biological activities
Cellular Effects
Similar compounds have shown to exhibit cytotoxic activity against various cell lines
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone: can be compared with other benzothiazole derivatives, such as 2-(piperazin-1-yl)benzothiazole and 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone . These compounds share similar structural features but may differ in their biological activities and applications.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c28-23(18-10-12-20(13-11-18)29-19-6-2-1-3-7-19)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)30-24/h1-13H,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWODPQEGHGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177136 | |
Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681159-28-4 | |
Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681159-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701177136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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